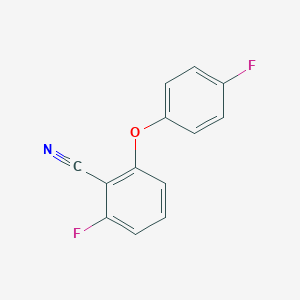

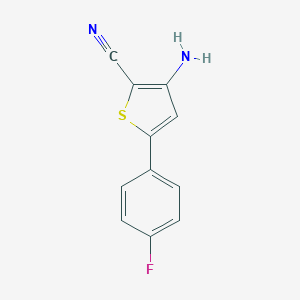

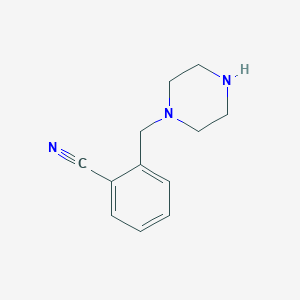

1-(2-Cyanobenzyl)piperazine

Overview

Description

Synthesis Analysis

1-(2-Cyanobenzyl)piperazine's synthesis involves catalytic reactions and functional group transformations that are foundational in organic chemistry. Piperazine itself acts as a catalyst in the synthesis of diverse pharmacologically relevant compounds, highlighting its utility in aqueous media for producing high yields of targeted molecules with environmental and economic benefits (Yousefi, Goli-Jolodar, & Shirini, 2018). This catalytic activity underscores the potential for efficient synthesis strategies involving piperazine derivatives, including this compound.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding their chemical behavior and reactivity. Studies involving spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and X-ray crystallography provide comprehensive insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For instance, spectroscopic investigation of similar piperazine derivatives reveals detailed conformer energies and vibrational frequencies, aiding in the understanding of molecular stability and reactivity (Subashini & Periandy, 2017).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, including catalytic transformations, cycloadditions, and nucleophilic substitutions, contributing to their broad applicability in synthesizing complex molecules. The chemical reactivity of this compound is influenced by the presence of functional groups, which can undergo reactions to form new bonds, introducing diverse functionalities into the molecular framework. The synthesis of macrocyclic Schiff-base ligands containing piperazine moieties exemplifies the versatility of these compounds in forming complexes with potential therapeutic applications (Keypour et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are essential for its handling and application in various chemical contexts. These properties are determined by the molecular structure and intermolecular forces present in the compound. The study of coordination polymers with bis-(cyanobenzyl)piperazine ligands provides insight into how the ligand geometry and stoichiometry influence the structural and dimensional properties of these materials (Beeching et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves exploring its reactivity, stability under various conditions, and its interactions with different chemical reagents. The compound's ability to form complexes, engage in catalytic cycles, and participate in the synthesis of heterocyclic compounds demonstrates its broad utility in chemical synthesis. For example, the synthesis of dihydroquinoxalin-2-ones via a piperazine amide linker highlights the innovative approaches to cyclative cleavage and compound isolation, emphasizing the compound's utility in medicinal chemistry (Neagoie & Krchňák, 2012).

Scientific Research Applications

Coordination Polymers and Ligand Geometries : A study by Beeching et al. (2014) explored the influence of anion, ligand geometry, and stoichiometry on the structure and dimensionality of AgI-bis(cyanobenzyl)piperazine coordination polymers. They discovered that the ligand geometries are largely consistent, suggesting that the extended structures are more influenced by the nature of anions and solvent molecules (Beeching et al., 2014).

Synthesis of Benzylpiperazine Derivatives : Al-Soud et al. (2005) synthesized new benzylpiperazine derivatives bearing mono- and bis-dialkyl substituted 1,2,4-triazoles. They identified the structures of the newly synthesized products by 2D NMR spectroscopy (Al-Soud et al., 2005).

Structural Analysis of Intermolecular Interactions : Rezler et al. (2014) conducted X-ray diffraction analyses on new pentamidine analogs, including 1,4-bis(4-cyanobenzyl)piperazine. Their study revealed complex systems of hydrogen bonds, showcasing the structural aspects of intermolecular interactions in the solid state (Rezler et al., 2014).

Cancer Treatment Research : Bradbury et al. (2013) discussed the development of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer. This research illustrates the pharmaceutical application of 1-(2-Cyanobenzyl)piperazine derivatives (Bradbury et al., 2013).

Cardiotropic Activity : Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and investigated their relationship with cardiotropic activity. They identified a compound with statistically significant antiarrhythmic activity in arrhythmia models (Mokrov et al., 2019).

Bioactivities of Mannich Bases : Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and CA inhibitory effects. This study contributes to the understanding of the bioactivity of compounds involving this compound (Gul et al., 2019).

Safety and Hazards

The safety data sheet for “1-(2-Cyanobenzyl)piperazine” suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .

Future Directions

Piperazine is often found in drugs or bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of “1-(2-Cyanobenzyl)piperazine” and similar compounds in the future .

Mechanism of Action

Target of Action

1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a derivative of piperazine . Piperazine derivatives have been found to exhibit potent antagonistic activities against the CCR5 receptor . The CCR5 receptor is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .

Mode of Action

The mode of action of piperazine derivatives, including this compound, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its antagonistic activity against the ccr5 receptor, it is likely that it affects the signaling pathways associated with this receptor .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The result of the action of this compound is likely to be the inhibition of the CCR5 receptor, leading to the prevention of HIV-1 entry into cells . This could potentially lead to a decrease in HIV-1 viral load in patients.

Biochemical Analysis

Cellular Effects

For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells

Molecular Mechanism

Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-(2-Cyanobenzyl)piperazine at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that dosage can significantly influence the effects observed

properties

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNFWADPIWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588102 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174609-74-6 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)